molecular formula C21H28O6 B14784073 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione

4-Pregnen-6-beta, 17,21-triol-3,11,20-trione

Cat. No.: B14784073
M. Wt: 376.4 g/mol
InChI Key: BCHHPSBWEQCAPG-HEMUGGIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione typically involves the hydroxylation of cortisone. This process can be achieved through microbial transformation or chemical synthesis. Microbial transformation often uses fungi such as Aspergillus niger to introduce the hydroxyl group at the 6-beta position .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

4-Pregnen-6-beta, 17,21-triol-3,11,20-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

4-Pregnen-6-beta, 17,21-triol-3,11,20-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione involves its interaction with CYP3A4. This enzyme metabolizes the compound, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in steroid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pregnen-6-beta, 17,21-triol-3,11,20-trione is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. This makes it a valuable compound for studying steroid metabolism and for use in various scientific applications .

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(10R,13S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,18?,19-,20-,21-/m0/s1

InChI Key

BCHHPSBWEQCAPG-HEMUGGIUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(CC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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